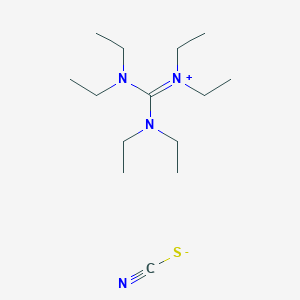
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate is a chemical compound that belongs to the class of organoaminosilane compounds. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes diethylamino groups and a thiocyanate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a silicon-containing compound, such as bis(diethylamino)silane, in the presence of a thiocyanate source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diethylamino)silane: A related compound with similar applications in the semiconductor industry.
Tris(dimethylamino)silane: Another organoaminosilane with different reactivity and applications.
Diisopropylaminosilane: Used in similar contexts but with distinct properties.
Uniqueness
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate stands out due to its specific combination of diethylamino groups and thiocyanate moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Propriétés
Numéro CAS |
74119-86-1 |
|---|---|
Formule moléculaire |
C14H30N4S |
Poids moléculaire |
286.48 g/mol |
Nom IUPAC |
bis(diethylamino)methylidene-diethylazanium;thiocyanate |
InChI |
InChI=1S/C13H30N3.CHNS/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;3H/q+1;/p-1 |
Clé InChI |
BVXFFLCTHBTOSO-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C(=[N+](CC)CC)N(CC)CC.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




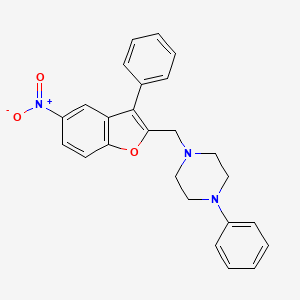
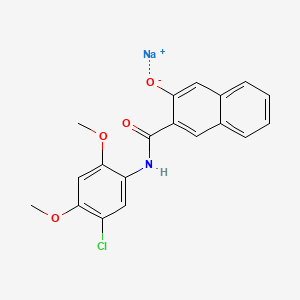
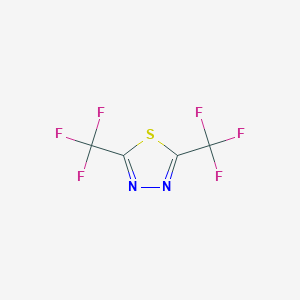
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)

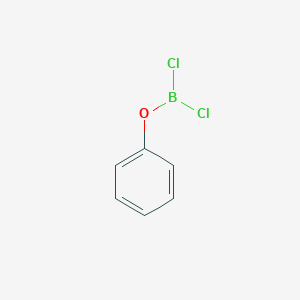
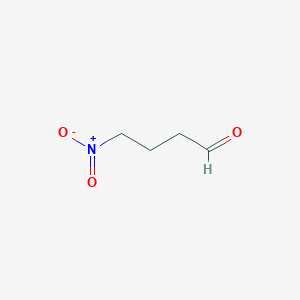


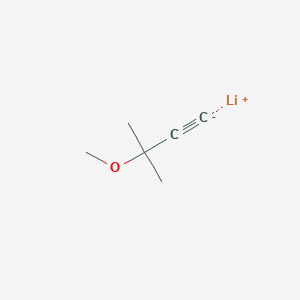
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)

